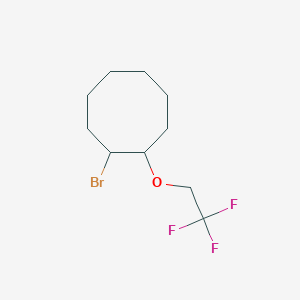
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to a cyclooctane ring
Métodos De Preparación
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and 2,2,2-trifluoroethanol.
Bromination: Cyclooctanol is first brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-bromocyclooctane.
Etherification: The brominated product is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted cyclooctane derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with unique properties, such as fluorinated polymers and surfactants.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoroethoxy group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cyclooctane ring, leading to different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar to the previous compound but with the trifluoroethoxy group in a different position on the benzene ring.
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane: This compound has a cyclohexane ring, which affects its steric and electronic properties compared to the cyclooctane ring.
The uniqueness of this compound lies in its larger ring size, which can influence its conformational flexibility and reactivity.
Propiedades
Fórmula molecular |
C10H16BrF3O |
|---|---|
Peso molecular |
289.13 g/mol |
Nombre IUPAC |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H16BrF3O/c11-8-5-3-1-2-4-6-9(8)15-7-10(12,13)14/h8-9H,1-7H2 |
Clave InChI |
NIQLDUDIXVZUQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
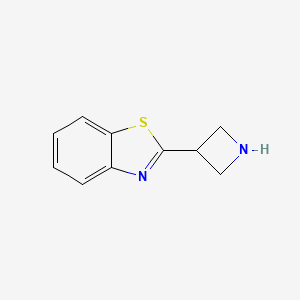


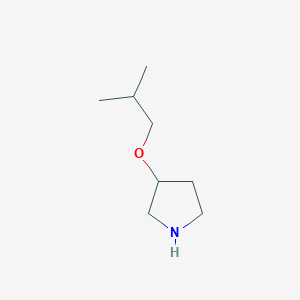
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)

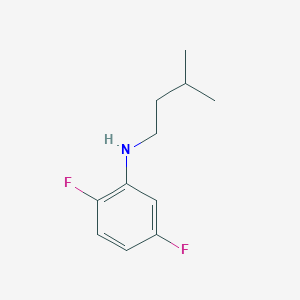
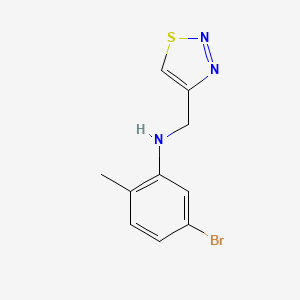

![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)

![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
